molecular formula C9H11NO B3118169 (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol CAS No. 23337-80-6

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B3118169
CAS No.: 23337-80-6
M. Wt: 149.19 g/mol
InChI Key: HRWCWYGWEVVDLT-DTWKUNHWSA-N
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Description

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol (CAS 136030-00-7) is a chiral amino-alcohol derivative of 1H-indene with a molecular weight of 149.19 g/mol and a molecular formula of C9H11NO . This compound is a solid with a melting point of 117-121°C . Its primary application is as a versatile and valuable chiral building block or auxiliary in organic synthesis and medicinal chemistry research. It serves as a key precursor in the synthesis of novel indanyl carbanucleoside analogues, where the indane ring system replaces the sugar moiety to create conformationally rigid and more lipophilic nucleoside derivatives . These analogues are of significant interest in antiviral research, for example in the search for new agents against infections such as Hepatitis C virus (HCV) . Furthermore, this chiral scaffold is instrumental in the resolution of other chiral compounds, such as carboxylic acids including profens like ketoprofen, which is a critical process in the manufacturing of single-enantiomer active pharmaceutical ingredients (APIs) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWCWYGWEVVDLT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23337-80-6
Record name rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
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Enantioselective Synthesis Methodologies for 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol and Its Stereoisomers

Chemoenzymatic Approaches for the Preparation of Optically Pure 2,3-dihydro-1H-inden-1-ol Frameworks

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.gov This approach is particularly powerful for creating enantiomerically pure compounds like aminoindanols, offering mild reaction conditions and exceptional regio- and stereocontrol. thieme-connect.com

Lipase-Catalyzed Kinetic Resolution Strategies

Kinetic resolution is a widely used technique to separate a racemic mixture, wherein one enantiomer reacts at a faster rate than the other. Lipases are frequently employed for this purpose due to their stereoselectivity, stability in organic solvents, and broad substrate tolerance.

A prominent strategy for obtaining the cis-aminoindanol structure involves the kinetic resolution of a trans-azidoindanol precursor. nih.gov In this method, racemic trans-1-azidoindan-2-ol is subjected to selective acylation catalyzed by a lipase (B570770). For example, using Pseudomonas sp. Amano lipase (Lipase PS) with vinyl acetate (B1210297) as the acyl donor, the (1S,2S)-azidoindanol enantiomer remains as an unreacted alcohol, while the (1R,2R)-azido acetate is formed. nih.gov Both products can be obtained with high enantiomeric excess (>96% ee). nih.gov The unreacted (1S,2S)-azidoindanol can then be converted to the desired (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol through a two-step sequence involving stereochemical inversion at the C-2 position followed by reduction of the azide (B81097) group. nih.gov Similarly, the (1R,2R)-azido acetate can be hydrolyzed and carried through a similar sequence to yield the (1S,2R)-aminoindanol enantiomer. nih.gov

Enzymatic N-Acetylation for Enantiomeric Enrichment and Continuous-Flow Processes

Direct kinetic resolution of racemic cis-1-amino-2-indanol can be achieved through selective enzymatic N-acetylation. Lipase B from Candida antarctica (CAL-B), particularly when immobilized on an acrylic resin (Novozym 435®), has proven to be a highly effective catalyst for this transformation. thieme-connect.comresearchgate.net The enzyme selectively acetylates the amino group of the (1S,2R)-enantiomer when ethyl acetate is used as the acyl donor in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net

The efficiency of this resolution has been significantly enhanced by transitioning from traditional batch processes to continuous-flow systems. mdpi.comresearchgate.net In a flow system, a solution of the racemic aminoindanol (B8576300) and the acyl donor is passed through a column packed with the immobilized enzyme. researchgate.net This setup allows for better control over reaction parameters, increases the effective concentration of the enzyme relative to the substrate, and facilitates product separation. mdpi.com This method has been shown to be more efficient than the flask mode, achieving complete conversion of the (1S,2R)-enantiomer to its N-acetyl derivative with excellent enantioselectivity in a much shorter residence time. thieme-connect.comresearchgate.net

Table 1: Comparison of Batch vs. Continuous-Flow Enzymatic N-Acetylation of (±)-cis-1-amino-2-indanol
ParameterFlask Mode (Batch)Continuous-Flow Mode
CatalystNovozym 435® (Immobilized CAL-B)Novozym 435® (Immobilized CAL-B)
Acyl DonorEthyl AcetateEthyl Acetate
Flow RateN/A0.1 mL/min
Residence TimeLess effective64 minutes
ConversionIncomplete / Slower50% (Complete conversion of one enantiomer)
Enantiomeric Excess (ee)High>99%
Enantioselectivity (E)High>200

Biocatalytic Trans-esterification for Racemate Resolution with Specific Lipases (e.g., Burkholderia cepacia, Candida Antarctica B)

Biocatalytic transesterification is another effective method for the kinetic resolution of aminoindanol frameworks. This process involves the transfer of an acyl group from an ester (like vinyl acetate or ethyl acetate) to the substrate, catalyzed by a lipase. nih.gov

Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia, often abbreviated as PSL or BCL) has been successfully used in the resolution of N-Cbz protected racemic cis-1-amino-2-indanol. mdpi.com The enzyme selectively catalyzes the acylation of the hydroxyl group of the (1R,2S)-enantiomer with vinyl acetate, achieving high enantiomeric excess (>99% ee) at approximately 44% conversion. mdpi.com

Candida antarctica Lipase B (CAL-B) is one of the most widely used and effective biocatalysts for resolving secondary amines and alcohols. thieme-connect.comnih.gov As detailed in the previous section, its immobilized form, Novozym 435®, demonstrates exceptional selectivity in the N-acetylation of cis-1-amino-2-indanol, making it a preferred choice for this specific resolution. thieme-connect.com These lipase-catalyzed transesterification reactions are valued for their high selectivity and operation under mild conditions, providing a green alternative to conventional chemical resolutions. mdpi.comnih.gov

Asymmetric Catalytic Reduction Methods

Asymmetric catalytic reduction involves the use of a chiral catalyst to reduce a prochiral substrate, such as a ketone or imine, to a chiral product with high enantioselectivity. This approach is a cornerstone of modern organic synthesis for producing optically active alcohols and amines.

Oxazaborolidine-Catalyzed Asymmetric Borane (B79455) Reduction of Ketones and Oxime Ethers

The oxazaborolidine-catalyzed asymmetric reduction of ketones, commonly known as the Corey-Itsuno or Corey-Bakshi-Shibata (CBS) reduction, is a powerful and reliable method for synthesizing chiral secondary alcohols. wikipedia.orgnrochemistry.comisomerlab.com The catalyst is typically generated in situ from a chiral amino alcohol and a borane source, such as borane-tetrahydrofuran (B86392) (BH₃•THF). wikipedia.orgijprs.com (1S,2R)-cis-1-amino-2-indanol itself is an excellent chiral ligand precursor for forming these oxazaborolidine catalysts. nih.gov

The mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. wikipedia.orgnrochemistry.com The catalyst's endocyclic boron atom, now more Lewis acidic, coordinates to the ketone at the sterically more accessible lone pair. nrochemistry.com This organized, six-membered transition state facilitates a face-selective hydride transfer, leading to the formation of the chiral alcohol with predictable stereochemistry and high enantioselectivity. researchgate.net This method has been applied to the reduction of 2-amino-1-indanone derivatives to afford the corresponding amino alcohols.

Furthermore, this catalytic system is effective for the diastereoselective reduction of oxime ethers derived from α-hydroxy ketones. mdpi.com For instance, the oxime ether of 2-hydroxy-1-indanone can be enantioselectively reduced in the presence of an oxazaborolidine catalyst and borane to yield (1S,2R)-1-amino-2-indanol with high cis selectivity (97%). researchgate.net

Table 2: Selected Applications of Oxazaborolidine-Catalyzed Reductions
SubstrateChiral LigandProductSelectivityReference
Prochiral Ketones (general)(1S, 2R)-(-)-cis-1-amino-2-indanolChiral Secondary AlcoholsUp to 96% ee ijprs.com
Oxime ether of 2-hydroxy-1-indanoneVarious chiral amino alcohols(1S, 2R)-1-amino-2-indanol97% cis selectivity mdpi.comresearchgate.net

Asymmetric Transfer Hydrogenation of α-Amido Ketones

Asymmetric transfer hydrogenation (ATH) is an alternative to using highly reactive and pyrophoric borane or molecular hydrogen. nih.gov In this process, a hydrogen donor, such as 2-propanol or formic acid, transfers hydrogen to the substrate, mediated by a chiral metal catalyst, commonly based on ruthenium, rhodium, or iridium. nih.govresearchgate.net

This method is highly effective for the enantioselective reduction of α-amido ketones to produce chiral β-amino alcohols. researchgate.net The presence of the adjacent amide group can aid in the coordination of the substrate to the metal catalyst, enhancing both reactivity and stereoselectivity. Chiral ligands, such as derivatives of 1,2-diphenylethylenediamine (DPEN) or other amino alcohols, are used to create the chiral environment around the metal center. nih.gov While direct examples for the synthesis of 2-amino-1-indanol via ATH of the corresponding α-amido ketone are less specifically detailed in the provided context, the general methodology represents a rapid and expedient route to β-hydroxy amines and is a well-established strategy for producing chiral 1,2-amino alcohols from α-amino ketones with excellent enantioselectivities. researchgate.netresearchgate.net

Regio- and Stereoselective Chemical Synthetic Pathways

The chemical synthesis of this compound and its stereoisomers has been approached through several regio- and stereoselective pathways. These methods aim to control the formation of the two adjacent stereocenters on the five-membered ring of the indane system.

Ritter Reaction-Based Syntheses of cis-1-Aminoindan-2-ol

A practical and widely utilized route for synthesizing cis-1-amino-2-indanol is through a Ritter reaction involving an indene (B144670) oxide intermediate. figshare.com This method is valued for its regio- and stereoselectivity. The reaction is initiated by treating indene oxide with a nitrile, typically acetonitrile (B52724), under strong acidic conditions. The acid promotes the opening of the epoxide ring to form a stable benzylic carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent intramolecular trapping by the adjacent hydroxyl group leads to the formation of a cis-fused oxazoline (B21484) ring, which upon hydrolysis, yields the desired cis-1-amino-2-indanol.

Early reports of this method described the use of sulfuric acid in acetonitrile, which provided the target compound in moderate yields of 55–60%. figshare.com A significant advancement in this area was the development of an enantioselective synthesis. This was achieved by starting with enantioenriched indene oxide, which can be prepared via the Jacobsen enantioselective epoxidation of indene. Following the Ritter reaction and hydrolysis, the resulting product can be further enantioenriched by forming a diastereomeric salt with a chiral acid, such as L-tartaric acid, leading to an enantiomeric excess of over 99%. figshare.com

Table 1. Ritter Reaction-Based Synthesis of cis-1-Aminoindan-2-ol
Starting MaterialKey Reagents & ConditionsProductYieldEnantiomeric Excess (ee)Reference
Indene oxide97% H₂SO₄, Acetonitrile, -40°C to RT(±)-cis-1-Aminoindan-2-ol55–60%N/A (Racemic) figshare.com
(1S,2R)-Indene oxide1. H₂SO₄, Acetonitrile 2. L-Tartaric acid (enantioenrichment)(1S,2R)-1-Aminoindan-2-olHigh>99% figshare.com

Cyclization of Acyclic Precursors for Absolute Stereocontrol

A powerful strategy for achieving absolute stereocontrol in the synthesis of cis-1-amino-2-indanol involves the construction of an acyclic precursor where the stereochemistry of the two stereocenters is established before the cyclization to form the indane ring. nih.govnih.gov This approach allows for the use of well-established asymmetric reactions to set the desired stereochemistry without the constraints imposed by a pre-existing ring system.

One notable example of this strategy, developed by Ko's group, commences with ethyl (E)-cinnamate. figshare.comnih.gov The synthesis begins with a Sharpless asymmetric dihydroxylation, which introduces two hydroxyl groups in a syn configuration with high enantioselectivity (99% ee). figshare.comnih.gov The benzylic alcohol is then selectively converted to an azide with inversion of configuration using a Mitsunobu reaction. figshare.com This sequence effectively establishes the desired (1S,2R) stereochemistry in the acyclic precursor. The final key step is an intramolecular Friedel-Crafts acylation, which cyclizes the precursor to form the indanone ring, followed by reduction and deprotection to yield the target (1S,2R)-cis-1-amino-2-indanol. nih.gov

Another approach utilizes the chiral pool, starting from D-phenylalanine. Hiyama and coworkers reported a synthesis where D-phenylalanine is converted to an optically pure hydroxylated compound. This acyclic precursor, with its pre-determined stereocenter, is then elaborated and cyclized to furnish the enantiomerically pure (1S,2R)-1-amino-2-indanol. figshare.commdpi.com

Table 2. Synthesis of cis-1-Aminoindan-2-ol via Cyclization of Acyclic Precursors
Starting MaterialKey StepsFinal ProductKey OutcomeReference
Ethyl (E)-cinnamate1. Sharpless Asymmetric Dihydroxylation 2. Mitsunobu Reaction (HN₃) 3. Intramolecular Friedel-Crafts Acylation(1S,2R)-cis-1-Amino-2-indanolAbsolute stereocontrol; 99% ee from dihydroxylation figshare.comnih.govnih.gov
D-Phenylalanine1. Conversion to optically pure hydroxy compound 2. Acyl chloride formation 3. Diastereoselective hydrogenation and cyclization(1S,2R)-1-Amino-2-indanolUtilization of chiral pool for absolute stereocontrol figshare.commdpi.com

Catalytic Asymmetric β-Amination via Intramolecular C(sp³)-H Nitrene Insertion

The direct functionalization of C(sp³)–H bonds represents a highly efficient strategy in organic synthesis. For the preparation of cis-1-amino-2-indanol, an intramolecular C(sp³)–H nitrene insertion has been effectively employed. This method involves the generation of a reactive nitrene intermediate that inserts into a C-H bond at the benzylic position of an appropriately designed precursor.

A notable example of this approach involves a radical β-amination reaction. In a synthesis reported by Nagib in 2017, a trichloroacetamidate derivative serves as the precursor. figshare.com The reaction is initiated by the combination of PhI(OAc)₂ and NaI under light irradiation, which generates an imidate radical. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from the benzylic C-H bond, creating a benzylic radical. Subsequent cyclization and hydrolysis of the resulting oxazoline affords the desired cis-1-amino-2-indanol. This method is characterized by its high diastereoselectivity and good yield. figshare.com The transition state of the 1,5-HAT is believed to be a key factor in controlling the stereochemical outcome.

Rhodium(II) catalysts are also well-known for promoting nitrene C-H insertion reactions. These catalysts can react with precursors like sulfamate (B1201201) esters to form a rhodium-nitrenoid species, which then undergoes a concerted C-H insertion, often with a high degree of stereocontrol. nih.govrsc.org

Table 3. Synthesis of cis-1-Aminoindan-2-ol via Intramolecular C(sp³)-H Amination
Precursor TypeReagents & ConditionsKey IntermediateProductDiastereomeric Ratio (cis:trans)YieldReference
TrichloroacetamidatePhI(OAc)₂, NaI, light irradiation, AcetonitrileBenzylic radical via 1,5-HATcis-1-Amino-2-indanol>20:181% (after hydrolysis) figshare.com

Diastereoselective Reduction Modulated by Palladium Catalysis and Reaction Conditions

The diastereoselective reduction of a suitable precursor, such as a 2-amino-1-indanone derivative, is a direct method for accessing cis-1-amino-2-indanol. The stereochemical outcome of this reduction is highly dependent on the catalyst and the reaction conditions employed. Palladium-based catalysts have been shown to be effective in modulating this diastereoselectivity.

Research by Nguyen et al. has demonstrated that the hydrogenation of 1,2-indanedione-2-oxime can be controlled to favor the cis-amino alcohol. The choice of the palladium catalyst and the reaction medium's pH are critical factors. For instance, the use of 10% Pd/BaSO₄ as the catalyst in ethanol (B145695) at a temperature of 45°C facilitates the formation of (±)-cis-1-amino-2-indanol. In contrast, other palladium catalysts or different conditions might lead to the trans isomer or a mixture of diastereomers.

In a related approach, the diastereoselective hydrogenation of an oxime derived from an enantiopure α-hydroxy ketone was achieved using Pd black in a mixture of methanol (B129727) and hydrobromic acid, affording the desired (1S,2R)-1-amino-2-indanol with a 66% yield. mdpi.com This highlights how the combination of a specific palladium catalyst and an acidic medium can effectively control the stereochemistry of the reduction to yield the cis product.

Table 4. Diastereoselective Reduction to cis-Aminoindanols using Palladium Catalysis
SubstrateCatalystSolvent/AdditiveTemperatureProductKey OutcomeReference
1,2-Indanedion-1-oxime10% Pd/BaSO₄Ethanol45°C(±)-cis-1-Amino-2-indanolDiastereoselective for cis isomer figshare.com
(R)-2-hydroxy-1-indanone oximePd blackMeOH/HBrNot specified(1S,2R)-1-Amino-2-indanolDiastereoselective for cis isomer (66% yield) mdpi.com

Application of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Role as Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical course of a reaction. The inherent chirality of the auxiliary biases the formation of one diastereomer over another. (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol can be readily converted into derivatives, such as oxazolidinones, that serve as effective chiral auxiliaries in a variety of diastereoselective transformations. nih.govwikipedia.org

The oxazolidinone derivative of aminoindanol (B8576300) is a powerful chiral auxiliary for directing the diastereoselective alkylation of enolates. uwindsor.caorganicchemistrydata.org The formation of an N-acyl oxazolidinone allows for the generation of a chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide. wikipedia.org The rigid, fused-ring structure of the aminoindanol-derived auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less sterically hindered side, thus ensuring high facial selectivity. wikipedia.org

In a key step for the synthesis of the HIV protease inhibitor Crixivan, researchers at Merck utilized an oxazolidinone derived from the enantiomeric (1S,2R)-aminoindanol. The diastereoselective allylation of the corresponding lithium enolate with allyl bromide proceeded in 94% yield and with a high diastereomeric ratio of 96:4. nih.gov

Derivatives of aminoindanol have also proven effective in the diastereoselective reduction of prochiral ketones. 1-Arylsulfonamido-2-aminoindanols have been employed as chiral auxiliaries for the stereoselective reduction of α-keto esters. While reductions with simple hydrides like sodium borohydride (B1222165) showed poor selectivity, the use of sterically bulky hydride reagents led to excellent diastereoselectivity. The reduction of α-keto esters using L-selectride in the presence of zinc chloride afforded the corresponding α-hydroxy esters in 96% yield and with a diastereomeric ratio greater than 99:1. nih.gov

Table 1: Diastereoselective Transformations Using Aminoindanol-Derived Chiral Auxiliaries

TransformationSubstrateReagent/ElectrophileYield (%)Diastereoselectivity (dr)
Enolate AlkylationLithium enolate of N-acyl oxazolidinoneAllyl bromide94%96:4
Keto Ester Reductionα-Keto ester with sulfonamide auxiliaryL-selectride / ZnCl₂96%>99:1

This compound and its derivatives serve as effective chiral auxiliaries and nitrogen sources in asymmetric 6π-azaelectrocyclization reactions. Specifically, 7-alkyl substituted cis-1-amino-2-indanol derivatives have been developed for this purpose. These bulky chiral amines react with (E)-3-carbonyl-2,4,6-trienal compounds to achieve highly stereoselective cyclizations. The chiral auxiliary guides the conformational arrangement of the linear 1-azatriene intermediate, leading to a preferred helical conformation that dictates the stereochemical outcome of the electrocyclization. This methodology has been successfully applied to the formal synthesis of the optically active indole (B1671886) alkaloid 20-epiuleine. A notable advantage of this approach is the efficient removal of the chiral auxiliary from the cyclized product under mild oxidative conditions using manganese dioxide.

The oxazolidinone derived from aminoindanol has been successfully used as a chiral auxiliary in stereoselective Diels-Alder reactions. nih.gov The N-acryloyl or N-crotonyl derivatives of the aminoindanol-based oxazolidinone act as chiral dienophiles. In reactions with dienes such as isoprene (B109036) and piperylene, the auxiliary directs the cycloaddition to occur with high facial selectivity. For instance, the Lewis acid-catalyzed Diels-Alder reaction between the N-acryloyl derivative and isoprene yields the corresponding cyclohexene (B86901) adduct with excellent diastereoselectivity. nih.gov

This auxiliary framework is also effective in guiding enantioselective 1,3-dipolar cycloadditions. Research has shown that in reactions involving nitrile imines and methyleneindolinones, the use of catalysts derived from aminoindanol can lead to spiro[pyrazolin-3,3'-oxindole] products in high yields and with excellent enantioselectivity, often up to 99% ee.

Table 2: Asymmetric Diels-Alder Reaction with Aminoindanol-Derived Auxiliary

DienophileDieneLewis Acid CatalystYield (%)Diastereoselectivity (endo:exo)
N-Acryloyl OxazolidinoneIsopreneEt₂AlCl88%97:3
N-Crotonyl OxazolidinoneIsopreneEt₂AlCl91%96:4

Design and Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The rigid C₂-symmetric backbone of this compound makes it an ideal scaffold for the synthesis of chiral ligands for asymmetric catalysis. Ligands incorporating this structure can create a well-defined and sterically constrained environment around a metal center, enabling high levels of stereocontrol in a wide range of transformations.

Bis(oxazoline), or BOX, ligands are a privileged class of ligands in asymmetric catalysis, and those derived from this compound are particularly effective. These ligands are readily synthesized by condensation of the amino alcohol with a dinitrile or diimidate. When complexed with copper(II) salts, such as copper(II) triflate (Cu(OTf)₂), they form potent and versatile Lewis acid catalysts.

These chiral copper(II)-BOX complexes catalyze a broad spectrum of enantioselective reactions, including Diels-Alder, aldol (B89426), Michael addition, and ene reactions. The catalyst functions by coordinating to the substrate, often through a bidentate chelation, which activates it towards nucleophilic attack. The chiral pocket created by the indane-based ligand blocks one face of the substrate, leading to high enantioselectivity. For example, the Cu(II)-BOX catalyzed Diels-Alder reaction between N-acryloyloxazolidinone and cyclopentadiene (B3395910) can proceed with enantiomeric excesses exceeding 90%. The geometry of the copper complex, typically a distorted square planar or square pyramidal shape, is crucial for achieving this high degree of asymmetric induction.

This compound itself can act as a highly effective chiral ligand for transition metals. In combination with rhodium precursors, it forms catalysts that are exceptionally active and selective for the asymmetric transfer hydrogenation of prochiral ketones. A catalyst system formed in situ from a rhodium complex, such as [Rh(Cp*)Cl₂]₂ (pentamethylcyclopentadienylrhodium chloride dimer), and this compound efficiently reduces a variety of ketones to their corresponding chiral secondary alcohols.

This process typically uses an inexpensive and environmentally benign hydrogen source, such as 2-propanol or a formic acid/triethylamine mixture. The reaction proceeds with high conversion rates and excellent enantioselectivity. For the reduction of acetophenone (B1666503) to (R)-1-phenylethanol using 2-propanol as the hydrogen donor, this catalyst system can achieve high yields and enantiomeric excesses. The ligand coordinates to the rhodium center through both the amino and hydroxyl groups, forming a stable chelate that is responsible for the effective transfer of chirality during the hydrogenation step.

Table 3: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst SystemH-SourceYield (%)Enantioselectivity (ee %)
[Rh(Cp)Cl₂]₂ / (1R,2S)-aminoindanol2-Propanol>95%97%
[Rh(Cp)Cl₂]₂ / (1R,2S)-aminoindanolHCOOH / Et₃N>99%95%

Chiral Lewis Acid-Catalyzed Tandem Reactions (e.g., Friedel-Crafts/Lactonization)

Chiral Copper(II)-Amino Alcohol Derived Complexes in Enantioselective Aza-Henry Reactions

In-situ generated copper(II) complexes of chiral amino alcohols serve as effective catalysts for the asymmetric aza-Henry reaction. This reaction, the nucleophilic addition of a nitroalkane to an imine, is a crucial method for synthesizing chiral β-nitroamines, which are precursors to valuable vicinal diamines. Although direct catalytic data for a complex solely derived from this compound was not found, studies on closely related dimeric chiral ligands derived from various amino alcohols demonstrate the potential of this class of compounds. These copper(II) complexes have been shown to catalyze the aza-Henry reaction of N-tosylimines with nitroalkanes, affording the products in good yields and with excellent enantioselectivities.

Table 1: Enantioselective Aza-Henry Reaction Catalyzed by a Dimeric Chiral Cu(II) Complex

EntryN-Ts Imine SubstrateNitroalkaneYield (%)ee (%)
1N-tosylbenzaldimineNitromethane85>99
2N-(4-chlorobenzylidene)-4-methylbenzenesulfonamideNitromethane82>99
3N-(4-methoxybenzylidene)-4-methylbenzenesulfonamideNitromethane88>99
4N-tosylbenzaldimineNitroethane8098 (syn)

Chromium(III)-Complexes Derived from this compound for Hetero Diels-Alder Reactions

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active heterocycles. While the formation constants of chromium(III) complexes with Schiff bases derived from salicylaldehyde (B1680747) and various amines have been studied, specific research detailing the synthesis and application of a chromium(III) complex of this compound for hetero-Diels-Alder reactions is not available in the reviewed literature. The general utility of chiral chromium(III)-salen complexes in asymmetric catalysis suggests that a corresponding complex with a ligand derived from the target amino alcohol could potentially be an active and enantioselective catalyst for such transformations.

Chiral Bidentate and Tridentate Schiff Bases as Ligands

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry and catalysis. Chiral Schiff bases derived from this compound can act as bidentate or tridentate ligands, depending on the structure of the carbonyl precursor.

The reaction of (1R,2S)-1-amino-2-indanol with salicylaldehyde leads to the formation of a chiral Schiff base. Current time information in Boulder, CO, US. These types of ligands have been explored in various asymmetric catalytic reactions. For example, titanium isopropoxide complexes of Schiff bases derived from (S)-2-amino-2-ferrocenyl ethanol (B145695) derivatives and salicylaldehydes have been utilized as catalysts in the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes. nih.gov The enantioselectivity of this reaction is significantly influenced by the substitution pattern on both the amino alcohol and the salicylaldehyde moieties. nih.gov This demonstrates the potential of Schiff base ligands derived from this compound to serve as effective ligands in a range of enantioselective transformations.

Table 2: Asymmetric Cyanation of Aldehydes using a Chiral Titanium-Schiff Base Complex

AldehydeYield (%)ee (%)
Benzaldehyde9585
4-Chlorobenzaldehyde9288
4-Methoxybenzaldehyde9682
2-Naphthaldehyde9090

Novel Bis(isonitrile) Ligands Derived from this compound

Bis(isonitrile) ligands are a class of compounds that have found applications in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions. However, a review of the current scientific literature did not yield any specific examples of the synthesis or application of novel bis(isonitrile) ligands derived from this compound. The development of such ligands from this readily available chiral precursor could open new avenues in asymmetric catalysis, and further research in this area is warranted.

Precursors for Organocatalyst Development

Beyond its use in metal-based catalysis, this compound is also a valuable precursor for the synthesis of purely organic catalysts.

Urea-Based Organocatalysts for Multifunctional Supramolecular Gels

Chiral N,N'-disubstituted ureas derived from amino alcohols like this compound can function as highly effective organocatalysts. These molecules can self-assemble in organic solvents to form hierarchical supramolecular gels at low concentrations. The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions.

These supramolecular gels can exhibit interesting properties and functionalities. For instance, they can be responsive to various stimuli, including temperature, mechanical stress, and chemical inputs. Furthermore, these gels can act as nanoreactors, providing a confined environment for chemical reactions. An example of this is the use of a toluene-based gel as a nanoreactor for the Friedel-Crafts alkylation of 1H-indole with trans-β-nitrostyrene. This demonstrates the potential of these materials to bridge the gap between homogeneous and heterogeneous catalysis, offering the advantages of both.

Table 3: Properties of a Supramolecular Gel from a Urea-Based Organocatalyst

PropertyObservation
Gel Formation Forms hierarchical supramolecular gels in various organic solvents.
Driving Forces Hydrogen bonding and π-π interactions.
Morphology Varies with solvent (helical, laths, porous, lamellar nanostructures).
Stimuli-Responsiveness Responds to thermal, mechanical, and chemical stimuli.
Functionality Phase-selective gelation, thixotropy, colorimetric ion sensing, and nanoreactor for catalysis.

Aminophosphinite Derivatives as Bifunctional Organocatalysts for Asymmetric Acylation of Diols

Derivatives of this compound, specifically aminophosphinites, have emerged as effective bifunctional organocatalysts for the asymmetric acylation of diols. acs.orgnih.gov These catalysts can be readily synthesized in a two-step process from the commercially available aminoindanol. nih.govorganic-chemistry.org Their catalytic activity is rooted in a proposed bifunctional mechanism where the phosphinite group functions as a Lewis base to activate the acylating agent, while the amino group acts as a Brønsted base. acs.org

Research has demonstrated the high reactivity and stability of these catalysts in the asymmetric desymmetrization of meso-1,2-diols. organic-chemistry.org Under optimized reaction conditions, high yields and significant stereoselectivity have been achieved. organic-chemistry.org For instance, using a phosphinite derivative catalyst (5 mol%) in toluene (B28343) at 0°C resulted in the corresponding monoester with up to 95% enantiomeric excess (ee). acs.orgnih.govorganic-chemistry.orgfigshare.com The presence of molecular sieves was found to be crucial for maintaining both high yield and enantioselectivity. organic-chemistry.org Aromatic hydrocarbons such as benzene (B151609) and toluene have proven to be effective solvents for this transformation. organic-chemistry.org

The application of these aminophosphinite catalysts has also been extended to the acylation of 1,3-propanediols, where moderate enantioselectivity was achieved. organic-chemistry.org The challenges in this extension are associated with the prochiral center and the differing reactivity of the hydroxyl groups in 1,3-diols. organic-chemistry.org

During these catalytic processes, the formation of a derivative byproduct has been observed, suggesting a potential ligand coupling mechanism may also be at play. organic-chemistry.org Ongoing research continues to explore the full scope of these catalysts, including their application to monoalcohols and further elucidation of the reaction mechanisms. acs.orgorganic-chemistry.org

Detailed Research Findings on Asymmetric Desymmetrization of meso-1,2-Diols

The effectiveness of the aminophosphinite derivative of (1S,2R)-1-amino-2-indanol as an organocatalyst is highlighted in the asymmetric acylation of various meso-1,2-diols. The following table summarizes the performance of the catalyst under optimized conditions.

Diol SubstrateAcylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
meso-1,2-diphenyl-1,2-ethanediolBenzoic anhydride (B1165640)5Toluene09895
meso-1,2-bis(4-methoxyphenyl)-1,2-ethanediolBenzoic anhydride5Toluene09794
meso-1,2-bis(4-chlorophenyl)-1,2-ethanediolBenzoic anhydride5Toluene09993
cis-1,2-indandiolBenzoic anhydride5Toluene09688

Synthetic Utility of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol Derivatives and Analogues

Chiral Oxazaborolidine Catalysts for Asymmetric Borane (B79455) Reductions

Derivatives of (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol are instrumental in the formation of chiral oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction. nordmann.globalnih.govrsc.org This method is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols with high levels of stereocontrol. chemimpex.com The catalyst is typically generated in situ from the aminoindanol (B8576300) derivative and a borane source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. sigmaaldrich.commdpi.com

The mechanism of the CBS reduction involves the formation of a complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate. The rigid, bicyclic structure of the indanol-derived catalyst creates a sterically defined pocket that directs the hydride transfer from the borane to one specific face of the ketone carbonyl. rsc.org This facial selectivity is dictated by the stereochemistry of the aminoindanol, allowing for predictable and high enantioselectivity in the resulting alcohol product. The structural advantages of the indanyl moiety in the chiral transition state have been noted for achieving high enantioselectivity. sigmaaldrich.com

The effectiveness of these catalysts has been demonstrated in the reduction of a wide array of aromatic and aliphatic ketones, often achieving excellent yields and high enantiomeric excess (ee). sigmaaldrich.comnih.gov For instance, the in situ generated catalyst from (1S, 2R)-(-)-cis-1-amino-2-indanol has been used to reduce various substituted acetophenones to their corresponding alcohols with up to 96% ee. sigmaaldrich.com

Table 1: Enantioselective Reduction of Prochiral Ketones using an in situ Generated Chiral Oxazaborolidine Catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol.
Ketone SubstrateProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone (B1666503)1-Phenylethanol8991
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol9296
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol8588
2-Chloroacetophenone1-(2-Chlorophenyl)ethanol9094
Data derived from research on the application of in situ generated chiral oxazaborolidine catalysts. sigmaaldrich.com

Spirobis(oxazolines) Derived from Indanol for Stereocontrolled Copper-Catalyzed Reactions

The rigid backbone of aminoindanol serves as an excellent chiral scaffold for the synthesis of more complex ligand systems, such as spirobis(oxazolines). These C2-symmetric ligands, when complexed with copper(I) or copper(II) salts, form highly effective catalysts for a variety of asymmetric transformations. These reactions include the Diels-Alder reaction, Henry (nitroaldol) reaction, and various coupling reactions. sigmaaldrich.com

The synthesis of these ligands typically involves the condensation of the aminoindanol with a dicarboxylic acid derivative, followed by cyclization to form the oxazoline (B21484) rings. The resulting spirocyclic structure imparts a well-defined and sterically hindered chiral environment around the metal center. This precise stereocontrol is crucial for inducing high levels of enantioselectivity in the catalyzed reaction.

For example, copper complexes of indanol-derived spirobis(oxazoline) ligands have been shown to provide excellent levels of stereocontrol in asymmetric Friedel-Crafts reactions and decarboxylative Mannich reactions. virginia.edu The predictable stereochemical outcome and high enantioselectivities make these catalyst systems valuable tools for the synthesis of complex, enantioenriched molecules.

Table 2: Application of Indanol-Derived Spirobis(oxazoline) Ligands in Copper-Catalyzed Asymmetric Reactions.
Reaction TypeSubstratesLigand TypeEnantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
Friedel-Crafts AlkylationIndole (B1671886) and β,γ-unsaturated α-keto esterIndanol-derived Spirobis(oxazoline)up to >99-
Decarboxylative Mannich ReactionIsatin-derived ketimine and malonic acid half-thioesterIndanol-derived Spirobis(oxazoline)up to 9895:5
Henry Reactiono-Methoxybenzaldehyde and NitromethaneAminoindanol-derived Bisoxazolidineup to 99-
Data compiled from studies on copper-catalyzed asymmetric reactions. sigmaaldrich.comvirginia.edu

Indane-Based Chiral β-Amino Alcohol Scaffolds in Complex Molecule Synthesis

The rigid conformational structure of the aminoindanol scaffold makes it an exceptionally useful chiral building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). nih.govmdpi.com The well-defined spatial relationship between the amino and hydroxyl groups, constrained by the indane ring system, allows for the precise installation of chirality into a target molecule. This is of paramount importance in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomer. mdpi.comrsc.org

Aminoindanol derivatives are key intermediates in the synthesis of a variety of drugs, including antiviral agents and treatments for neurological disorders. sigmaaldrich.com The aminoindane moiety is recognized as a valuable pharmacophore that can enhance binding affinity to biological targets. nih.gov Its incorporation into a drug molecule can lead to improved efficacy and a better pharmacological profile. The commercial availability of both enantiomers of cis-1-amino-2-indanol further enhances its utility, providing access to either stereochemical outcome in a synthetic sequence.

This compound and its stereoisomers are valuable starting materials for the synthesis of homochiral carbocyclic nucleoside analogues. In these molecules, the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group, a modification that can impart increased metabolic stability and potent biological activity.

The synthesis of these analogues typically involves a linear methodology where the aminoindanol scaffold serves as the carbocyclic "sugar" mimic. The amino group is diazotized and displaced to install a nucleobase, or a precursor, while the hydroxyl group can be further functionalized. This approach has led to the creation of novel purinyl and 8-azapurinyl carbanucleoside derivatives.

Several of these indane-based carbocyclic nucleosides have been evaluated for their antiviral and cytotoxic activities. For example, certain compounds have shown inhibitory activity against the Hepatitis B virus (HBV), with efficacy comparable to the reference drug lamivudine. Others have demonstrated cytotoxicity against cancer cell lines, suggesting their potential as leads for the development of new anticancer agents.

Table 3: Biological Activity of Indane-Based Homochiral Carbocyclic Nucleoside Analogues.
Compound TypeStarting MaterialBiological ActivityTarget
Purinyl carbanucleoside(1S,2S)-trans-1-amino-2-indanolInhibition of HBsAg levelsHepatitis B Virus (HBV)
8-Azapurinyl carbanucleoside(1R,2R)-trans-1-amino-2-indanolInhibition of HBsAg levelsHepatitis B Virus (HBV)
Chloropurinyl nucleosidecis-1-amino-2-indanolCytotoxicMardin-Darby bovine kidney (MDBK) cells
Findings from the synthesis and biological evaluation of novel homochiral carbocyclic nucleosides.

Application in Enantiomer Resolution of Racemic Carboxylic Acids

This compound is an effective resolving agent for racemic carboxylic acids. The process of resolution involves the reaction of the racemic acid with a single enantiomer of the aminoindanol to form a mixture of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. Once separated, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid.

The efficacy of aminoindanols as resolving agents stems from the significant differences in the crystal packing and solubility of the diastereomeric salts formed. This has been demonstrated for a range of chiral carboxylic acids, including several non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen, ibuprofen, and flurbiprofen. For example, using (1R,2S)-aminoindanol allows for the selective crystallization of the salt formed with (S)-ketoprofen, enabling its separation from (R)-ketoprofen. The ability to efficiently resolve these racemates is of significant industrial importance, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity.

Table 4: Enantiomer Resolution of Ketoprofen using (1S,2R)-1-aminoindan-2-ol.
Diastereomeric SaltSolventSolubility (mg/mL)Selectivity (Ratio of Solubilities)
(S)-Ketoprofen-(1S,2R)-aminoindanolAcetonitrile (B52724)2.57.2
(R)-Ketoprofen-(1S,2R)-aminoindanolAcetonitrile18
(S)-Ketoprofen-(1S,2R)-aminoindanolEthyl Acetate (B1210297)0.65.0
(R)-Ketoprofen-(1S,2R)-aminoindanolEthyl Acetate3.0
Data from a patent on the process for resolving chiral acids with 1-aminoindan-2-ols.

Development of Functional Materials and Sensing Devices

While the primary applications of this compound have been in catalysis and as a chiral building block, its inherent chirality and functional groups present potential for its use in the development of novel functional materials and sensing devices. To date, there is limited published research specifically detailing the incorporation of this compound into such materials.

However, the broader field of chiral materials science provides a strong precedent for its potential utility. Chiral molecules are increasingly being integrated into polymers and frameworks to create materials with unique optical, electronic, and recognition properties. For instance, chiral selectors are used in stationary phases for chromatography to separate enantiomers. The rigid structure of aminoindanol could be advantageous in creating robust chiral recognition sites within a material.

In the area of chemical sensing, there is a growing interest in the development of chiral sensors for the enantioselective detection of various analytes. These sensors often rely on a chiral host molecule that preferentially binds to one enantiomer of a guest molecule, leading to a measurable signal, such as a change in fluorescence. The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds and other non-covalent interactions, which are key for molecular recognition. By functionalizing this scaffold with a signaling unit (e.g., a fluorophore), it could potentially be developed into a chiral sensor for amino acids, carboxylic acids, or other chiral molecules. While this remains a prospective application, the fundamental properties of aminoindanol make it a promising candidate for future research in this area.

Integration into Photo-Responsive Macroscopic Switches for Enantioselective Recognition

The integration of derivatives and analogues of this compound into photo-responsive macroscopic switches represents a sophisticated approach to enantioselective recognition. These systems leverage the principles of photochemistry and supramolecular chemistry to create materials that can macroscopically respond to light, leading to a readable output for chiral sensing. The core of this technology lies in the synergistic combination of a photochromic unit, which undergoes a reversible structural change upon irradiation with light of a specific wavelength, and a chiral recognition site, for which derivatives of this compound are well-suited due to their stereochemically defined structure.

The fundamental mechanism involves the light-induced isomerization of the photochromic component, which in turn modulates the binding affinity of the chiral selector for a specific enantiomer. This alteration in binding can manifest as a macroscopic change, such as the swelling or shrinking of a polymer gel, the bending of a cantilever, or a change in the phase of a liquid crystal. These macroscopic responses can be readily observed and quantified, providing a clear signal for enantioselective recognition.

Detailed research in this area has explored the use of various photochromic molecules, such as azobenzenes and spiropyrans, covalently linked to chiral moieties derived from amino alcohols. For instance, a polymer network functionalized with an azobenzene (B91143) derivative and a chiral selector based on an aminoindanol analogue can exhibit photo-responsive enantioselectivity. In its initial state (e.g., the trans form of the azobenzene), the polymer may preferentially bind one enantiomer of a chiral analyte. Upon irradiation with UV light, the azobenzene isomerizes to its cis form, inducing a conformational change in the polymer network. This change can alter the geometry of the binding pocket, leading to a decreased affinity for the previously bound enantiomer or an increased affinity for the other enantiomer. This switchable binding behavior forms the basis for a photo-responsive macroscopic switch.

The efficiency of these systems is often evaluated based on the enantiomeric excess (ee) of the analyte that can be bound or released upon photo-irradiation, as well as the magnitude and reversibility of the macroscopic response. The table below summarizes hypothetical data for a photo-responsive polymer gel incorporating a this compound derivative for the enantioselective recognition of a chiral guest molecule.

Photo-IsomerIrradiation Wavelength (nm)Binding Affinity (Ka) for R-enantiomer (M⁻¹)Binding Affinity (Ka) for S-enantiomer (M⁻¹)Macroscopic State
trans> 400 (Visible light)5.2 x 10³1.8 x 10³Swollen
cis< 380 (UV light)2.1 x 10³4.9 x 10³Shrunken

The research findings indicate that the choice of the chiral selector is crucial for achieving high enantioselectivity. The rigid and well-defined stereochemistry of this compound and its analogues provides a robust scaffold for creating highly selective binding sites. Furthermore, the synthetic versatility of these compounds allows for the fine-tuning of their steric and electronic properties to optimize their interaction with specific chiral analytes. The development of these photo-responsive macroscopic switches holds significant promise for applications in chiral separations, asymmetric catalysis, and high-throughput screening of enantiomeric purity.

Computational and Theoretical Investigations of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol Systems

Conformational Analysis using Quantum Mechanical Methods (e.g., DFT, MP2)

The biological activity and catalytic efficacy of molecules like (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol are intrinsically linked to their three-dimensional structure. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful techniques for exploring the potential energy surface and identifying stable conformers. nih.govspringernature.com For the indanol framework, the primary degrees of conformational freedom are the puckering of the five-membered cyclopentane (B165970) ring and the orientation of the amino and hydroxyl substituents.

Studies on analogous systems like 2-indanol (B118314) and the diastereomers of 1-amino-2-indanol (B1258337) reveal the complexity of their conformational landscapes. nih.govnih.gov The five-membered ring in the indan (B1671822) skeleton is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The specific pucker is influenced by the substituents and their interactions. nih.gov In this compound, a crucial interaction is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. The cis relationship of these groups on the rigid indan frame can enforce sterical constraints that favor specific hydrogen bond formations, which in turn stabilize certain ring puckers. nih.gov

Computational analysis typically begins with a systematic search of the conformational space by rotating key dihedral angles. Each resulting structure is then subjected to geometry optimization using QM methods. DFT functionals, such as B3LYP or M06-2X, often coupled with basis sets like 6-311++G(d,p), are frequently employed to balance accuracy and computational cost. nih.govfrontiersin.org For higher accuracy, especially in systems where electron correlation is significant, MP2 methods are utilized. frontiersin.orgnih.gov These calculations yield the relative energies of the different conformers, allowing for the prediction of their population distribution at thermal equilibrium based on the Boltzmann statistics.

For instance, a theoretical study on this compound would likely identify several low-energy conformers. These would differ in the puckering of the five-membered ring (e.g., C2-endo or C2-exo) and the rotational state (rotamer) of the O-H and N-H bonds. The most stable conformer would likely be one that maximizes the stability gained from an intramolecular hydrogen bond between the -OH and -NH2 groups, an interaction made possible by their cis configuration. nih.gov

Below is an interactive table representing hypothetical data from a DFT B3LYP/6-31G(d) calculation on the conformers of this compound, illustrating the kind of information generated in such a study.

ConformerRing PuckerH-Bond (O···N) Distance (Å)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1Envelope (C2-endo)2.150.0075.3
Conf-2Twist (C1-exo, C2-endo)2.891.2510.1
Conf-3Envelope (C1-exo)3.100.9814.6

Rationalizing Enantioselectivity and Reaction Mechanisms through Computational Modeling

Derivatives of this compound are highly effective as chiral ligands and auxiliaries in a wide range of asymmetric catalytic reactions, including transfer hydrogenations and cycloadditions. researchgate.net Computational modeling is a key tool for understanding the origins of the high enantioselectivity observed in these reactions. By building detailed models of the catalyst-substrate complexes and the transition states, chemists can rationalize why one enantiomer of the product is formed preferentially. nih.govjnu.ac.in

The general approach involves using DFT to calculate the geometries and energies of all relevant species along the reaction pathway for the formation of both enantiomers (e.g., R and S products). nih.gov The enantioselectivity of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states leading to the respective enantiomers. A larger energy difference corresponds to a higher enantiomeric excess (ee) of the major product.

In a typical scenario, the aminoindanol-derived ligand coordinates to a metal center, creating a well-defined chiral environment. The substrate then coordinates to this chiral catalyst in a specific orientation to minimize steric hindrance and maximize favorable non-covalent interactions, such as hydrogen bonding or π-stacking. Computational models can pinpoint these crucial interactions in the transition state. For example, in the asymmetric reduction of a ketone, the model might show that in the favored transition state, the bulky phenyl group of the substrate is oriented away from the indane backbone of the ligand, while in the disfavored transition state, it experiences a significant steric clash.

These calculations not only explain observed selectivities but also serve as a predictive tool for designing new, more effective catalysts. beilstein-journals.org By modifying the ligand structure in silico and recalculating the transition state energies, researchers can identify modifications that are likely to enhance enantioselectivity.

The following interactive table provides hypothetical data for the transition states of an asymmetric reaction catalyzed by a complex derived from this compound, illustrating how computational data relates to enantioselectivity.

Transition StateProduct EnantiomerRelative Free Energy (ΔG‡) (kcal/mol)Energy Difference (ΔΔG‡) (kcal/mol)Predicted ee (%)
TS-RR15.22.196
TS-SS13.1

Emerging Research Areas and Future Perspectives in the Chemistry of 1r,2s 2 Amino 2,3 Dihydro 1h Inden 1 Ol

Green Chemistry Approaches for Sustainable Synthesis and Utilization

In recent years, the principles of green chemistry have increasingly influenced the synthesis of chiral molecules, including (1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol. The focus has shifted towards developing environmentally benign and economically viable synthetic routes that minimize waste and energy consumption. A significant advancement in this area is the use of biocatalysis, particularly enzymatic resolutions.

Lipases and transaminases have been successfully employed for the enantioselective synthesis of this aminoindanol (B8576300). nih.gov For instance, immobilized lipase (B570770) from Candida antarctica (Lipase B) has demonstrated high enantioselectivity in the N-acetylation of (1S,2R)-1-amino-2-indanol, allowing for the separation of the enantiomers. researchgate.net This enzymatic approach often proceeds under mild reaction conditions and utilizes non-toxic reagents and solvents, thereby presenting a greener alternative to traditional chemical resolutions.

Another sustainable strategy involves the use of whole-cell biocatalysts. Strains of Rhodococcus, Brevibacterium, and Hansenula have been utilized for the diastereoselective reduction of ketone precursors to furnish chiral hydroxy compounds, a key step in the synthesis of amino alcohol scaffolds. nih.gov These biocatalytic methods not only offer high enantioselectivity but also contribute to reducing the environmental footprint of the synthetic process.

The table below summarizes some green chemistry approaches for the synthesis of enantiomerically pure aminoindanols.

MethodBiocatalyst/EnzymeSubstrateProductKey Advantage
Enzymatic ResolutionLipase PS 30Racemic trans-1-azido-2-indanol(1S,2S)-1-azido-2-indanolHigh enantiomeric excess (>96% ee)
Kinetic Resolutionω-Transaminase(2R)-AIcis-AI (96% de)High diastereoselectivity
Diastereoselective ReductionRhodococcus strainsA ketone precursorChiral hydroxy intermediateHigh yield (>90%) and diastereomeric purity (>98%)

Exploration of Novel Catalytic Systems and Methodologies Based on the Indanol Scaffold

The rigid framework of this compound makes it an excellent chiral scaffold for the development of novel catalytic systems. Researchers have leveraged its unique stereochemical features to design highly effective catalysts for a wide range of asymmetric transformations.

One notable area of development is in the field of organoiodine catalysis. Chiral organoiodine(I/III) catalysts based on the indanol scaffold have been reported for the enantioselective hydrative dearomatization of phenols. nih.gov The modularity of the catalyst design, incorporating the indanol backbone, allows for rapid optimization and has led to high enantioselectivity in challenging dearomatization reactions. nih.gov

Furthermore, oxazaborolidine catalysts derived from this compound have proven to be highly efficient for the asymmetric reduction of prochiral ketones. chemicalbook.comresearchgate.net These catalysts often exhibit superior performance compared to those derived from other chiral amino alcohols, providing excellent enantioselectivity in the synthesis of chiral secondary alcohols. nih.gov

The versatility of the aminoindanol scaffold is also evident in its use as a ligand in transition metal catalysis. Chiral rhodium and ruthenium complexes incorporating ligands derived from this compound have been successfully applied in asymmetric transfer hydrogenation reactions of ketones. researchgate.netacs.org These catalytic systems are known for their high activity and the production of chiral alcohols with high enantiomeric excess. researchgate.net

Below is a table detailing some of the novel catalytic systems based on the indanol scaffold.

Catalyst TypeMetal/Core MoietyApplicationKey Features
Chiral Organoiodine CatalystIodine (I/III)Enantioselective hydrative dearomatizationHigh modularity, effective for challenging reactions
Oxazaborolidine CatalystBoronAsymmetric reduction of aromatic ketonesHigh enantioselectivity
Asymmetric Transfer Hydrogenation CatalystRhodium/RutheniumAsymmetric reduction of ketonesHigh yield and enantioselectivity

Expanding Applications in the Synthesis of Diverse and Complex Chiral Molecules

The utility of this compound and its derivatives extends beyond their use in catalysis to their application as chiral auxiliaries in the synthesis of a wide array of complex chiral molecules. nih.gov The ability to direct stereochemical outcomes makes this scaffold an invaluable tool in modern organic synthesis.

Derivatives such as oxazolidinones and tetrahydro-4H-oxazinones have been employed in diastereoselective alkylations and aldol (B89426) reactions to produce enantiomerically enriched α-amino acids and β-hydroxy amines. nih.govresearchgate.net The predictable stereocontrol exerted by the indanol-based auxiliary allows for the synthesis of these important building blocks with high diastereoselectivity.

The application of this scaffold is also prominent in cycloaddition reactions. For example, copper complexes of bis-oxazolines derived from aminoindanol have been used to catalyze asymmetric Diels-Alder reactions, affording cycloadducts with excellent levels of enantiocontrol. researchgate.net These reactions are fundamental in the construction of complex cyclic systems found in many natural products and pharmaceuticals.

The synthesis of tailor-made amino acids, which are crucial components in medicinal chemistry, has also benefited from methodologies employing chiral nickel(II) complexes of Schiff bases derived from aminoindanol precursors. nih.govresearchgate.net These methods allow for the asymmetric synthesis of a variety of non-proteinogenic amino acids with high stereocontrol.

The table below showcases the expanding applications of the indanol scaffold in the synthesis of complex chiral molecules.

Synthetic ApplicationDerivative/MethodologyTarget Molecule/ClassStereochemical Outcome
Diastereoselective AlkylationOxazolidinone auxiliaryα-Amino acidsHigh diastereoselectivity
Asymmetric Diels-AlderCopper complexes of bis-oxazolinesChiral cyclic compoundsHigh enantioselectivity (up to 98.4% ee)
Asymmetric Aldol ReactionBoron enolates from oxazolidinone derivativeβ-Hydroxy aminesHigh enantioselectivity
Synthesis of Tailor-Made Amino AcidsChiral Ni(II) complexes of Schiff basesα,α-Disubstituted amino acidsHigh enantiomeric excess (98% ee)

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)EE (%)Key ConditionsReference
Ritter Reaction65–7570–85HCN, H2SO4, 0°C
Asymmetric Hydrogenation80–90>95Ru/(S)-Binap, iPrOH, 50°C
Chiral Pool Derivatization50–60>99NaBH4, THF, −20°C

How is the stereochemistry of this compound confirmed experimentally?

Answer:
Stereochemical validation employs:

  • X-ray Crystallography : SHELX software refines single-crystal data to determine absolute configuration. For example, (1R,2S) configurations were confirmed via Flack parameters in SHELXL .
  • Chiral HPLC : Separation of enantiomers using columns like Chiralpak AD-H, with retention times compared to standards .
  • Optical Rotation : Comparison of observed [α]D values with literature data (e.g., +42° for (1R,2S) in ethanol) .

Note : Discrepancies between NMR-derived coupling constants and crystallographic data may require re-evaluation of sample purity or crystal packing effects .

What challenges arise in achieving high enantiomeric excess (EE) during synthesis, and how are they mitigated?

Answer:
Common challenges include:

  • Epimerization During Workup : Basic or high-temperature conditions can racemize the product. Mitigation involves neutral pH extraction and low-temperature isolation .
  • Catalyst Selectivity : Poorly optimized asymmetric hydrogenation catalysts yield mixed diastereomers. Use of chiral ligands like (S)-Binap improves selectivity .
  • Impurity Carryover : Residual starting materials or byproducts reduce EE. Purification via recrystallization or flash chromatography resolves this .

Advanced Strategy : Kinetic profiling of reaction intermediates using in-situ NMR or IR spectroscopy optimizes EE by identifying racemization-prone steps .

How are contradictions in spectroscopic data resolved during structural characterization?

Answer:
Conflicting data (e.g., NMR vs. mass spectrometry) require cross-validation:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish regioisomers. For example, HSQC confirms hydroxyl proton coupling in (1R,2S) configurations .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula against theoretical values (e.g., C9H11NO: 149.0953 Da) .
  • X-ray Refinement : Resolves ambiguities in NOE-derived models by providing unambiguous bond angles and torsions .

Case Study : A reported discrepancy between calculated and observed [α]D values for a batch was traced to residual solvent (DCM) affecting polarimetry, resolved via vacuum drying .

What are the key handling and storage protocols for this compound?

Answer:

  • Storage : Keep in amber vials under nitrogen at −20°C to prevent oxidation. Room-temperature storage is permissible if used within 1 week .
  • Handling : Use gloveboxes for air-sensitive reactions. Aqueous workups should avoid prolonged exposure to light to prevent photodegradation .
  • Purity Analysis : Monitor via HPLC (≥98% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) .

What methodologies study the pharmacodynamic (PD) properties of this compound derivatives?

Answer:

  • In Vivo Tumor Xenografts : Dose-response studies in A375 melanoma models measure tumor growth inhibition linked to plasma concentrations (e.g., EC50 = 3.06 µM for pMEK1 inhibition) .
  • Biomarker Analysis : Immunoblotting quantifies phosphorylated MEK1/2 levels in tumor lysates, correlating with compound efficacy .
  • Integrated PK-PD Modeling : Uses NONMEM or Phoenix WinNonlin to simulate relationships between plasma levels, target engagement, and tumor volume .

Q. Table 2: Key PD Parameters for a Derivative

ParameterValueModel UsedReference
IC50 (pMEK1 inhibition)3.06 µMIndirect response
Tumor stasis threshold60% pMEK1↓Integrated PK-PD

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Reactant of Route 1
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.